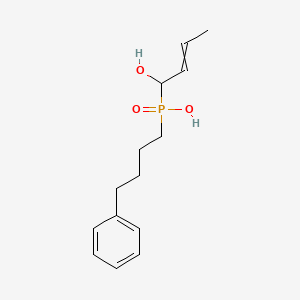
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid is a chemical compound with a unique structure that combines a hydroxybutenyl group and a phenylbutyl group attached to a phosphinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-hydroxybut-2-en-1-yl chloride with 4-phenylbutylphosphinic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Continuous flow reactors and automated purification systems might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The double bond in the butenyl group can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated phosphinic acid derivative.
Substitution: Formation of substituted phosphinic acid derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid involves its interaction with specific molecular targets. The hydroxybutenyl group can form hydrogen bonds with active sites of enzymes, while the phenylbutyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The phosphinic acid moiety can also participate in coordination with metal ions, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphonic acid: Similar structure but with a phosphonic acid group instead of phosphinic acid.
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphine oxide: Contains a phosphine oxide group.
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphonate: Contains a phosphonate group.
Uniqueness
(1-Hydroxybut-2-en-1-yl)(4-phenylbutyl)phosphinic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
95986-01-9 |
|---|---|
Molekularformel |
C14H21O3P |
Molekulargewicht |
268.29 g/mol |
IUPAC-Name |
1-hydroxybut-2-enyl(4-phenylbutyl)phosphinic acid |
InChI |
InChI=1S/C14H21O3P/c1-2-8-14(15)18(16,17)12-7-6-11-13-9-4-3-5-10-13/h2-5,8-10,14-15H,6-7,11-12H2,1H3,(H,16,17) |
InChI-Schlüssel |
GWZSVZDBWLBWAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(O)P(=O)(CCCCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



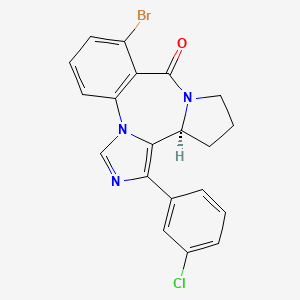

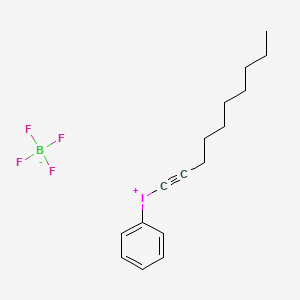

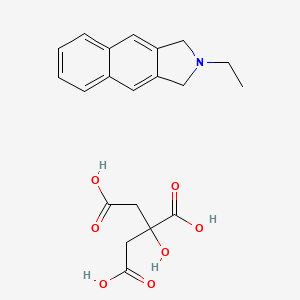
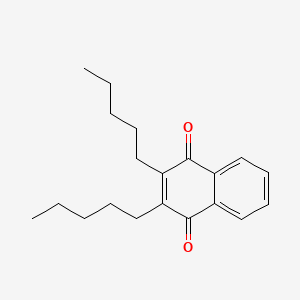

![2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate](/img/structure/B14336424.png)
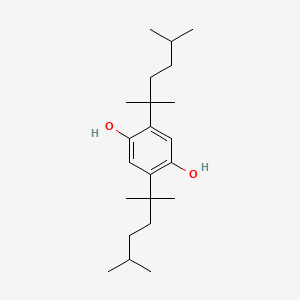
![2,2'-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14336434.png)
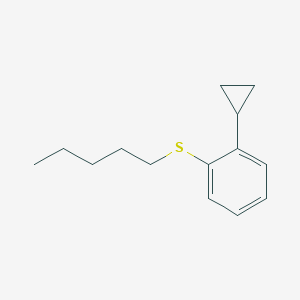
![1-Chloro-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14336438.png)

